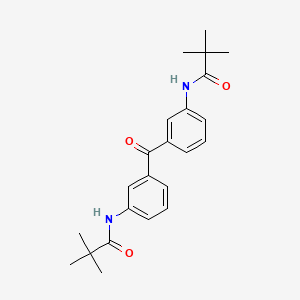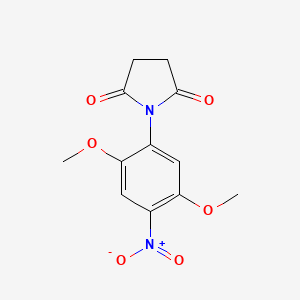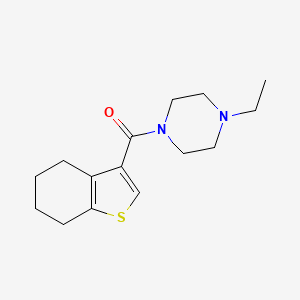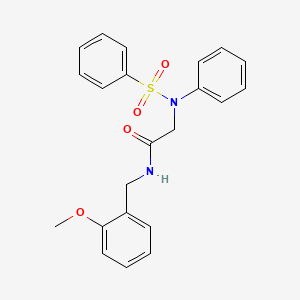
N,N'-(carbonyldi-3,1-phenylene)bis(2,2-dimethylpropanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(carbonyldi-3,1-phenylene)bis(2,2-dimethylpropanamide), commonly referred to as DCDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCDP is a white crystalline solid that is soluble in organic solvents. It is synthesized through a multi-step process involving the reaction of 3,1-phenylenediamine with 2,2-dimethylpropanoyl chloride.
作用機序
The mechanism of action of DCDP is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes involved in inflammation and cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DCDP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DCDP inhibits the activity of certain enzymes involved in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that DCDP exhibits anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using DCDP in lab experiments is its relative ease of synthesis. DCDP can be synthesized using relatively simple laboratory equipment and procedures. However, one of the limitations of using DCDP in lab experiments is its potential toxicity. DCDP has been shown to exhibit toxic effects in some cell lines, and caution should be exercised when handling the compound.
将来の方向性
There are several potential future directions for research on DCDP. One area of interest is the development of DCDP-based drugs for the treatment of inflammatory and cancerous diseases. Another potential area of research is the development of new synthetic methodologies using DCDP as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of DCDP and its potential applications in various fields of scientific research.
合成法
The synthesis of DCDP involves several steps. Firstly, 3,1-phenylenediamine is reacted with thionyl chloride to form 3,1-phenylenediamine dihydrochloride. This is then reacted with 2,2-dimethylpropanoyl chloride to form the final product, DCDP. The process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
DCDP has been studied for its potential uses in various fields of scientific research. One of the most significant applications of DCDP is in the field of organic synthesis. DCDP can be used as a reagent in the synthesis of various organic compounds. It has also been studied for its potential use in the field of medicinal chemistry. DCDP has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
N-[3-[3-(2,2-dimethylpropanoylamino)benzoyl]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-22(2,3)20(27)24-17-11-7-9-15(13-17)19(26)16-10-8-12-18(14-16)25-21(28)23(4,5)6/h7-14H,1-6H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQOHDPBBIYZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5070317.png)
![(1-{1-[(2E)-2-hexen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5070327.png)
![2-(4-chlorophenyl)-N-{4-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5070332.png)
![N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5070338.png)

![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5070349.png)
![1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5070355.png)

![methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5070363.png)
![2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5070379.png)
![1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5070389.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070392.png)

